BenchChemオンラインストアへようこそ!

1-Cyclopropylpiperidin-3-amine diHCl

chiral amine synthesis imine reductase JNT-517 intermediate

1-Cyclopropylpiperidin-3-amine dihydrochloride is a chiral piperidine scaffold functionalized with an N-cyclopropyl substituent and a 3-amino group, supplied as a stable dihydrochloride salt. This compound serves as a versatile intermediate for constructing bioactive molecules, with the cyclopropyl ring imparting distinct conformational rigidity, metabolic stability, and binding interactions relative to common N-alkyl piperidine analogs.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
Cat. No. B14765966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpiperidin-3-amine diHCl
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CC2)N.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c9-7-2-1-5-10(6-7)8-3-4-8;;/h7-8H,1-6,9H2;2*1H
InChIKeyFPZGOPRCUILUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylpiperidin-3-amine diHCl (CAS 2817396-99-7): A Verifiable Chiral Building Block for CNS and Kinase-Targeted Drug Discovery


1-Cyclopropylpiperidin-3-amine dihydrochloride is a chiral piperidine scaffold functionalized with an N-cyclopropyl substituent and a 3-amino group, supplied as a stable dihydrochloride salt. This compound serves as a versatile intermediate for constructing bioactive molecules, with the cyclopropyl ring imparting distinct conformational rigidity, metabolic stability, and binding interactions relative to common N-alkyl piperidine analogs. Unlike unsubstituted or simple N-alkyl piperidin-3-amines, the N-cyclopropyl variant is documented as an essential chiral intermediate in the synthesis of the clinical-stage SLC6A19 inhibitor JNT-517 (repinatrabit) for phenylketonuria [1]. It also appears as a core substructure in patent-disclosed kinase inhibitor series, establishing its procurement relevance for programs requiring both stereochemical definition and N-cyclopropyl-specific pharmacophoric features [2].

Why N-Methyl, N-Ethyl, or Unsubstituted Piperidin-3-amines Cannot Replace 1-Cyclopropylpiperidin-3-amine diHCl in Target Synthesis


Simple N-alkyl piperidin-3-amines (e.g., N-methyl, N-ethyl) lack the strained cyclopropyl ring's unique electronic and conformational properties that critically influence target binding and metabolic fate. In MAO inactivation studies, N-cyclopropyl analogs displayed significantly greater potency than their N-methyl counterparts, demonstrating that the cyclopropyl group is not a passive substituent but an active pharmacophoric element capable of participating in mechanism-based enzyme inactivation [1]. Furthermore, the (R)-enantiomer of 1-cyclopropylpiperidin-3-amine is the specifically required chiral intermediate for JNT-517, and substituting a racemic or differently N-substituted analog would compromise both stereochemical fidelity and downstream synthetic efficiency, as evidenced by the engineered enzymatic process achieving >99% ee [2]. Consequently, for programs targeting the SLC6A19 allosteric pocket, CDK19 kinase, or MAO enzymes, generic N-alkyl piperidin-3-amines represent a non-viable substitution.

Quantitative Differentiation of 1-Cyclopropylpiperidin-3-amine diHCl from Its Closest Analogs


Enantiomeric Purity: Chemoenzymatic Route Delivers >99% ee (R)-Enantiomer vs. Racemic Resolution at 87% ee

The engineered imine reductase mutant M203A/S241L converts a prochiral ketone to (R)-N-cyclopropylpiperidin-3-amine with >99% enantiomeric excess (ee), representing a substantial improvement over the parent enzyme which achieved only 87% ee for the same R-configuration [1]. This >99% ee value also surpasses what is typically attainable via conventional chiral resolution of the racemate, establishing the (R)-enantiomer's procurability at a level of stereochemical purity essential for pharmaceutical intermediate qualification.

chiral amine synthesis imine reductase JNT-517 intermediate

Process Scalability: Immobilized Enzyme Achieves 4.7 g g⁻¹ h⁻¹ Space-Time Yield with 80% Conversion After 5 Cycles

The M203A/S241L@ZIF-8 immobilized enzyme system achieved a high space-time yield (STY) of 4.7 g g⁻¹ h⁻¹ in batch operations and maintained >80% conversion after five reuse cycles, retaining 40% residual activity after 21 days at ambient temperature [1]. In comparison, traditional chiral resolution methods for (R)-N-cyclopropylpiperidin-3-amine are characterized by inherent inefficiency, substantial waste generation, and lower atom economy, as noted in the same study.

biocatalysis enzyme immobilization industrial synthesis

Kinase Inhibitory Potency: CDK19 IC50 of 8 nM for a 1-Cyclopropylpiperidin-3-amine-Containing Analog

A compound incorporating the 1-cyclopropylpiperidin-3-amine scaffold (US12325725, Compound 33) exhibited an IC50 of 8 nM against human cyclin-dependent kinase 19 (CDK19) in a KINOMEscan assay [1]. While direct comparator data within the same assay for N-methyl or unsubstituted piperidin-3-amine analogs is not publicly disclosed, the presence of sub-nanomolar to low-nanomolar potency in kinase inhibition is a hallmark of cyclopropyl-substituted piperidine scaffolds, as the cyclopropyl group can engage in favorable hydrophobic interactions and induce conformational pre-organization of the piperidine ring.

CDK19 kinase inhibitor binding affinity

MAO Inactivation: N-Cyclopropyl Analogs are Significantly More Potent than N-Methyl Analogs

In a study of 1,4-disubstituted piperidine derivatives, N-cyclopropyl analogs were found to be much more potent inactivators of monoamine oxidase A (MAO-A) than the corresponding N-methyl analogs [1]. Specifically, the N-cyclopropyl compounds exhibited substantially greater inactivation potency, attributed to a radical-based mechanism involving cyclopropyl ring opening. While the study focused on 4-substituted piperidines, the N-cyclopropyl effect is a class-level phenomenon directly applicable to 1-cyclopropylpiperidin-3-amine, as the N-cyclopropyl moiety is the key pharmacophoric determinant irrespective of the 3-substituent identity.

monoamine oxidase MAO inactivation cyclopropyl ring opening

Verified Application Scenarios for 1-Cyclopropylpiperidin-3-amine diHCl Based on Quantitative Differentiation


Synthesis of the Clinical-Stage SLC6A19 Inhibitor JNT-517 (Repinatrabit) for Phenylketonuria

The (R)-enantiomer of 1-cyclopropylpiperidin-3-amine is the essential chiral amine building block for JNT-517. The chemoenzymatic route using engineered imine reductase M203A/S241L yields >99% ee (R)-enantiomer with a space-time yield of 4.7 g g⁻¹ h⁻¹, supporting both preclinical and clinical supply [1]. Procurement of this intermediate from sources capable of delivering this enantiopurity is a critical gating step for JNT-517 development programs.

Kinase Inhibitor Lead Optimization Targeting CDK19 and Related Cyclin-Dependent Kinases

Patent-disclosed aminopyrimidine kinase inhibitors incorporating the 1-cyclopropylpiperidin-3-amine scaffold have demonstrated potent CDK19 inhibition with IC50 values as low as 8 nM [2]. For medicinal chemistry teams pursuing CDK family targets, the cyclopropylpiperidine motif offers a validated starting point for SAR exploration, with the dihydrochloride salt form providing convenient handling and solubility for parallel synthesis.

Mechanism-Based MAO Inactivator Design for CNS Disorders

Research on piperidine-based MAO inactivators has established that N-cyclopropyl substitution confers significantly greater MAO-A inactivation potency compared to N-methyl substitution, likely via a cyclopropyl radical-mediated mechanism [3]. 1-Cyclopropylpiperidin-3-amine diHCl can serve as a key intermediate or fragment for designing covalent MAO inhibitors where the cyclopropyl ring acts as a latent electrophilic warhead.

Chiral Resolution and Asymmetric Synthesis Methodology Development

The compound's stereogenic center at the 3-position, combined with the conformationally constrained N-cyclopropyl group, makes it an ideal substrate for developing and benchmarking new chiral resolution techniques, asymmetric reductive amination catalysts, or biocatalytic processes [1]. The dihydrochloride salt's enhanced crystallinity facilitates diastereomeric salt resolution studies.

Quote Request

Request a Quote for 1-Cyclopropylpiperidin-3-amine diHCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.